methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate
Description
Methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate is a synthetic carbamate derivative featuring a morpholine ring, a phenyl group, and a methyl carbamate moiety. Its structure integrates functional groups known to influence physicochemical properties and biological activity, such as hydrogen-bonding capacity (via the morpholino and carbamate groups) and lipophilicity (via the phenyl group). Carbamates with morpholino substituents are often explored for enzyme inhibition, stability under physiological conditions, and drug-likeness .
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
methyl N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-19-14(18)15-13(16-7-9-20-10-8-16)12(17)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3,(H,15,18) |
InChI Key |
XKCAVAJHSHJINZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C(=O)C1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the carbamate backbone significantly alter molecular properties. Key analogs include:
Notes:
- The benzyl derivative () exhibits higher molar mass and lipophilicity compared to the methyl-substituted target, likely enhancing membrane permeability but reducing solubility .
Biological Activity
Methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other medical applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a morpholino group, which is known for its ability to enhance the solubility and stability of compounds. The presence of the phenyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets.
The compound's mechanism of action is primarily linked to its role as a PROTAC (proteolysis-targeting chimera), which facilitates targeted degradation of specific proteins involved in cancer cell survival. By promoting the degradation of anti-apoptotic proteins such as BCL-XL, it can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, including those resistant to conventional therapies.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MOLT-4 | 32.1 | BCL-XL degradation |
| RS4;11 | 23.3 | Induction of apoptosis |
| HEK 293T | >100 | Selective action in cancer cells |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness in targeting cancer cells while sparing normal cells like HEK 293T.
Mechanistic Studies
Further mechanistic studies have indicated that this compound operates through E3 ligase-dependent pathways. The degradation of BCL-XL was confirmed using proteasome inhibitors, which blocked the compound's anticancer effects, underscoring its role as a PROTAC.
Case Studies
-
Case Study: MOLT-4 Cell Line
- Objective : To evaluate the cytotoxic effects of this compound.
- Findings : Treatment resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage.
- : The compound effectively induces apoptosis in MOLT-4 cells through BCL-XL degradation.
-
Case Study: RS4;11 Cell Line
- Objective : Assess the selectivity and potency against RS4;11 cells.
- Findings : The compound demonstrated an IC50 value of 23.3 µM, indicating high potency.
- : It selectively targets BCL family proteins, providing a potential therapeutic avenue for resistant leukemias.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with low toxicity profiles in vivo. Further studies are needed to fully elucidate its pharmacokinetic parameters and long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
